N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{2-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a 2,3-dihydro-1,4-benzodioxine ring linked to a sulfonamide group at position 6, which is further connected via an ethyl spacer to a thiazole moiety substituted with a pyridin-3-yl group.
Properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-27(23,15-3-4-16-17(10-15)25-9-8-24-16)20-7-5-14-12-26-18(21-14)13-2-1-6-19-11-13/h1-4,6,10-12,20H,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYNXPGRHSIIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the benzodioxine ring and the sulfonamide group. Common reagents used in these reactions include thionyl chloride, pyridine, and various sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7)
- Key Differences : Lacks the sulfonamide group and ethyl spacer present in the target compound. Instead, it directly links the benzodioxine to the thiazole-pyridine system.
3-Chloro-5-methoxy-4-(1-methylethoxy)-N-[4-(2-thiazolyl)phenyl]benzamide (CAS 941226-38-6)
1-(2-Furanylcarbonyl)-N-[5-(phenylmethyl)-2-thiazolyl]-4-piperidinecarboxamide (CAS 949259-86-3)
- Key Differences : Replaces the pyridine-thiazole-ethyl chain with a furancarbonyl-piperidine system and introduces a benzyl-thiazole group.
- Implications : The furan and piperidine groups may improve lipophilicity and blood-brain barrier penetration, suggesting divergent therapeutic applications (e.g., CNS targets) .
Comparative Data Table
| Compound | Core Structure | Key Functional Groups | Inferred Properties |
|---|---|---|---|
| Target Compound | Benzodioxine-sulfonamide | Sulfonamide, thiazole-ethyl-pyridine | High solubility, kinase inhibition potential |
| CAS 941378-54-7 | Benzodioxine-thiazole-pyridine | Amine, thiazole | Moderate solubility, possible CYP450 interactions |
| CAS 941226-38-6 | Benzamide-thiazole | Chloro, methoxy, isopropoxy | Lipophilic, metabolic stability |
| CAS 949259-86-3 | Piperidine-furan-thiazole | Furan, carboxamide, benzyl-thiazole | CNS permeability, GPCR modulation |
Research Findings and Hypotheses
While specific pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Sulfonamide Advantage : The sulfonamide group likely enhances solubility and binding to polar enzyme active sites (e.g., carbonic anhydrase IX), as seen in related compounds like acetazolamide .
- Thiazole-Pyridine Synergy : The thiazole-pyridine system is prevalent in kinase inhibitors (e.g., dasatinib). This moiety may confer ATP-competitive inhibitory activity against tyrosine kinases .
- Ethyl Spacer Role : The ethyl linker could balance rigidity and flexibility, optimizing interactions with hydrophobic pockets in target proteins.
Biological Activity
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure that includes a benzodioxine moiety and a thiazole-pyridine hybrid. Its potential applications span various therapeutic areas, including anti-inflammatory and anticancer activities.
- Molecular Formula : C17H15N3O4S2
- Molecular Weight : 389.45 g/mol
- CAS Number : 1081320-05-9
Biological Activity
The biological activity of this compound has been explored through various studies, indicating its potential as a therapeutic agent. Below are key findings regarding its biological effects:
Anticancer Activity
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives of benzodioxane, similar to the compound , exhibit notable anticancer properties. For instance, compounds with the benzodioxane scaffold have demonstrated cytotoxic effects against several cancer cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma) .
- Mechanism of Action : The anticancer effects are often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds with similar structures have been reported to inhibit DYRK1A kinase activity, which is crucial in cancer progression .
Anti-inflammatory Activity
- Inhibition of Inflammatory Pathways : The benzodioxane derivatives have been associated with anti-inflammatory effects through modulation of the p38 MAPK pathway. This pathway plays a significant role in inflammatory responses and has been targeted for therapeutic intervention in various inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research indicates that the positioning of substituents on the benzodioxane ring significantly influences anti-inflammatory activity. For example, specific modifications at the 6-position have been shown to enhance anti-inflammatory effects .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study 1 : A study evaluating a series of benzodioxane derivatives found that certain modifications led to enhanced cytotoxicity against colorectal cancer cells (Caco2), with IC50 values below 10 μM .
- Case Study 2 : Another investigation into thiazole-pyridine hybrids demonstrated that these compounds exhibited selective inhibition against DYRK1A, suggesting their potential use as targeted anticancer agents .
Data Table
| Biological Activity | Compound | IC50 Value | Cell Line |
|---|---|---|---|
| Anticancer | This compound | <10 μM | Caco2 |
| Anti-inflammatory | Benzodioxane Derivative | Varies | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
